

electrophilic aromatic substitution of 1,3,5-tri-tert-butylbenzene

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Compound of Interest

Compound Name: *2-Bromo-1,3,5-tri-tert-butylbenzene*

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An In-Depth Technical Guide to the Electrophilic Aromatic Substitution of 1,3,5-Tri-tert-butylbenzene

For Researchers, Scientists, and Drug Development Professionals

The electrophilic aromatic substitution (EAS) of 1,3,5-tri-tert-butylbenzene presents a unique case study in aromatic reactivity, governed predominantly by severe steric hindrance. The three bulky tert-butyl groups symmetrically positioned on the benzene ring create a sterically congested environment that profoundly influences the regioselectivity and feasibility of common EAS reactions. Unlike less substituted benzenes, the reactivity of 1,3,5-tri-tert-butylbenzene is characterized by a significant propensity for ipso-substitution, where an electrophile replaces one of the tert-butyl groups, rather than a hydrogen atom. This guide provides a comprehensive overview of key EAS reactions on this substrate, detailing experimental protocols, quantitative data, and mechanistic pathways.

General Principles: Steric Hindrance and Ipso-Substitution

The three tert-butyl groups in a 1,3,5-arrangement effectively shield the aromatic protons from electrophilic attack. While alkyl groups are typically activating and ortho, para-directing, the overwhelming steric bulk around the ortho positions (2, 4, and 6) makes substitution at these

sites exceptionally difficult.[1][2] Consequently, electrophilic attack often occurs at a carbon atom already bearing a tert-butyl group. This pathway, known as ipso-substitution, is facilitated by the formation of a stable tert-butyl carbocation as a leaving group.[3][4][5]

Caption: General mechanism of ipso-substitution on 1,3,5-tri-tert-butylbenzene.

Key Electrophilic Aromatic Substitution Reactions

Nitration

Direct nitration of 1,3,5-tri-tert-butylbenzene can be achieved to introduce a nitro group onto the aromatic ring, replacing a hydrogen atom. Despite the steric hindrance, this reaction proceeds with a good yield. However, nitration of highly alkylated benzenes can also lead to dealkylation (an ipso-substitution).[6][7] For instance, nitration with $\text{NO}_2^+\text{BF}_4^-$ in tetramethylene sulfone solution has been observed to cause alkyl replacement.[6]

Table 1: Nitration of 1,3,5-Tri-tert-butylbenzene

Reagents	Solvent/Conditions	Product	Yield	Reference
Fuming HNO_3 (sp. gr. 1.5)	Acetic acid, Acetic anhydride	2,4,6-Tri-tert-butyl nitrobenzene	80%	[8]
$\text{NO}_2^+\text{BF}_4^-$	Tetramethylene sulfone	Nitro-de-tert- butylation products	N/A	[6]

Experimental Protocol: Synthesis of 2,4,6-Tri-tert-butylnitrobenzene[8]

- Dissolve 22 g of 1,3,5-tri-tert-butylbenzene in a solution of 30.5 ml of acetic acid and 23.6 ml of acetic anhydride.
- To this solution, add 15.6 ml of fuming nitric acid (sp. gr. 1.5).
- A yellow precipitate will form. After 45 minutes, isolate the precipitate by filtration.

- Recrystallize the product from petroleum ether to yield 2,4,6-tri-tert-butylNitrobenzene.

Caption: Synthesis of 2,4,6-tri-tert-butylNitrobenzene via electrophilic nitration.

Halogenation

Bromination

Bromination of 1,3,5-tri-tert-butylbenzene typically occurs at one of the unsubstituted positions to yield 1-bromo-2,4,6-tri-tert-butylbenzene. The reaction is catalyzed by iron powder. It is crucial to control the stoichiometry and temperature to minimize the formation of di-bromo substituted by-products and prevent ipso-substitution.^[9] However, studies have shown that bromo-de-tert-butylation can occur concurrently with bromo-de-protonation, especially at different bromine concentrations.^[10]

Table 2: Bromination of 1,3,5-Tri-tert-butylbenzene

Reagents	Catalyst	Solvent	Temperature	Product	Yield	Reference
Bromine (2 equiv.)	Iron Powder	Carbon Tetrachloride	0°C	1-Bromo-2,4,6-tri-tert-butylbenzene	75%	^[9]

Experimental Protocol: Synthesis of 1-Bromo-2,4,6-tri-tert-butylbenzene^[9]

- To a solution of 1,3,5-tri-tert-butylbenzene (10.25 g, 0.042 mol) in carbon tetrachloride (20 ml) at 0°C, add iron powder (2.5 g, 0.045 mol).
- Add bromine (13.4 g, 4.3 ml, 0.084 mol) to the mixture.
- Stir the solution at 0°C for a minimum of 4 hours.
- Pour the reaction mixture into cold water (approx. 40 ml) and separate the organic layer.
- Remove excess bromine by washing with a 10% NaOH solution.

- Wash the organic phase with water until neutral, then dry over magnesium sulfate.
- Concentrate the solution in vacuo. The product can be purified by distillation or recrystallization from hexane or petroleum ether.

Iodination

Direct iodination of 1,3,5-tri-tert-butylbenzene is complex and not well-studied. Reactions with positive halogenating agents like 2,4,6,8-tetraiodo-2,4,6,8-tetraazabicyclo[3.3.0]octane-3,7-dione in acidic media (acetic acid or trifluoroacetic acid) do not result in simple substitution. Instead, they lead to the substitution of one or two tert-butyl groups, forming various mono-, di-, and triiodo-substituted derivatives through ipso-substitution.^[11] Calculations indicate that ipso-iodination is thermodynamically more favorable than standard electrophilic iodination for this substrate.^[11]

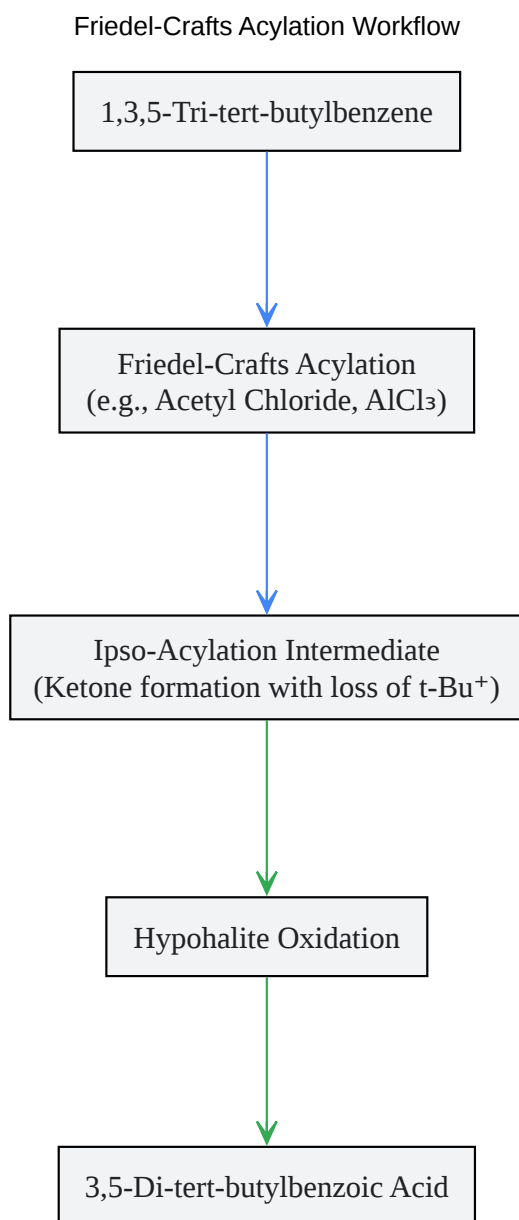
Friedel-Crafts Reactions

Alkylation

The Friedel-Crafts alkylation is typically used to introduce alkyl groups onto an aromatic ring. In the context of 1,3,5-tri-tert-butylbenzene, this reaction is less about further substitution and more relevant to its synthesis. The synthesis of 1,3,5-tri-tert-butylbenzene itself can be seen as a Friedel-Crafts alkylation where overalkylation leads to the thermodynamically most stable product.^[12] Further alkylation on the 1,3,5-tri-tert-butylbenzene ring is generally not feasible due to the extreme steric hindrance.

Acylation

Friedel-Crafts acylation of 1,3,5-tri-tert-butylbenzene with acetyl chloride in the presence of aluminum chloride does not yield the expected 1-acetyl-2,4,6-tri-tert-butylbenzene. Instead, the reaction proceeds via ipso-substitution to yield products like 3,5-di-tert-butylbenzoic acid after hypohalite oxidation of the intermediate ketone.^[8] This indicates that the acylium ion attacks a substituted position, leading to the expulsion of a tert-butyl group.



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Caption: Reaction pathway for the Friedel-Crafts acylation of 1,3,5-tri-tert-butylbenzene.

Conclusion

The electrophilic aromatic substitution of 1,3,5-tri-tert-butylbenzene is a field dominated by the effects of steric hindrance. While traditional substitution at unsubstituted positions is possible, as seen in nitration and controlled bromination, many electrophilic reactions proceed via an ipso-substitution pathway. This tendency to replace a bulky tert-butyl group rather than a proton is a defining characteristic of its reactivity. For researchers and synthetic chemists, understanding this interplay between steric hindrance and the stability of the departing tert-butyl cation is critical for predicting and controlling the outcomes of electrophilic reactions on this highly substituted aromatic core.

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